N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycine
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Overview
Description
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycine is a complex organic compound characterized by its unique structure, which includes a phthalazinone moiety linked to a glycine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycine typically involves the condensation of 4-oxo-3,4-dihydrophthalazine with glycine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dimethylformamide (DMF) to ensure the solubility of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The aromatic ring in the phthalazinone moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact mechanism depends on the context of its use, such as enzyme inhibition or receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]alanine: Similar structure but with an alanine residue instead of glycine.
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]serine: Contains a serine residue, introducing an additional hydroxyl group.
Uniqueness
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycine is unique due to its specific combination of the phthalazinone and glycine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[2-(4-oxo-3H-phthalazin-1-yl)acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c16-10(13-6-11(17)18)5-9-7-3-1-2-4-8(7)12(19)15-14-9/h1-4H,5-6H2,(H,13,16)(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUJGAVRJVBWQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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